AZD-5153

Vue d'ensemble

Description

AZD-5153 est un inhibiteur puissant, sélectif et administrable par voie orale de la protéine BRD4 de la famille des protéines à domaine bromodomaine et extrémité terminale (BET). C'est un médicament thérapeutique de petite taille qui a montré une activité préclinique dans de multiples tumeurs, en particulier les hémopathies malignes . Le composé agit en se liant aux domaines bromodomaines de BRD4, perturbant ainsi son interaction avec les résidus de lysine acétylés sur les queues d'histones, ce qui est crucial pour la régulation de l'expression des gènes .

Applications De Recherche Scientifique

AZD-5153 has a wide range of scientific research applications, particularly in the fields of oncology and epigenetics. It has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound’s ability to modulate transcriptional programs of MYC, E2F, and mTOR pathways makes it a valuable tool for studying the molecular mechanisms underlying cancer progression . Additionally, this compound has been investigated in combination with other therapeutic agents, such as olaparib, to enhance its efficacy in treating relapsed or refractory solid tumors and lymphomas .

Mécanisme D'action

Target of Action

BRD4 is a member of the BET family of chromatin reader proteins, which interact with N-acetyl lysine residues on histones and nuclear proteins .

Mode of Action

AZD-5153 selectively binds to the acetylated lysine recognition motifs in two bromodomains in the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones . This bivalent binding mode enhances the avidity of the compound, translating into increased cellular and antitumor activity .

Biochemical Pathways

The inhibition of BRD4 by this compound disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting aberrant transcriptional programs critical for tumor growth and survival . This compound treatment markedly affects transcriptional programs of MYC, E2F, and mTOR . Notably, mTOR pathway modulation is associated with cell line sensitivity to this compound .

Pharmacokinetics

This compound has dose-dependent pharmacokinetics, with minimal accumulation . The recommended phase II doses (RP2D) were this compound 30 mg once daily or 15 mg twice daily (monotherapy) and 10 mg once daily (intermittent schedule) with olaparib .

Result of Action

In preclinical hematologic tumor models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . In a first-in-human study, one patient with metastatic pancreatic cancer receiving combination treatment had a partial response lasting 4.2 months .

Action Environment

The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver . This compound demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 . These results show this compound was tolerable as monotherapy and in combination at the RP2Ds .

Analyse Biochimique

Biochemical Properties

AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . This compound ligates two bromodomains in BRD4 simultaneously .

Cellular Effects

This compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .

Dosage Effects in Animal Models

In animal models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .

Metabolic Pathways

It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .

Transport and Distribution

It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .

Subcellular Localization

It is known that bromodomain-mediated interactions localize BRD4, the target of this compound, to discrete chromosomal locations .

Méthodes De Préparation

La synthèse de AZD-5153 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Une méthode consiste à solubiliser le composé dans un mélange de diméthylsulfoxyde (DMSO) et d'hydroxypropyl-β-cyclodextrine (HP-B-CD) dans l'eau, suivi d'une administration par gavage oral ou par mini-pompe en infusion dans des modèles précliniques . Les méthodes de production industrielle de this compound ne sont pas décrites de manière exhaustive dans la littérature disponible, mais impliquent généralement des procédés de synthèse et de purification à grande échelle pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

AZD-5153 subit diverses réactions chimiques, impliquant principalement son interaction avec les domaines bromodomaines de BRD4. Le composé présente un mode de liaison bivalent, ce qui améliore son avidité et sa puissance cellulaire . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'utilisation de solvants organiques tels que le DMSO et des techniques chromatographiques spécifiques pour la purification . Les principaux produits formés à partir de ces réactions sont généralement le composé thérapeutique souhaité, this compound, et ses intermédiaires.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de l'épigénétique. Il a démontré une activité antitumorale significative dans des modèles précliniques de leucémie myéloïde aiguë, de myélome multiple et de lymphome diffus à grandes cellules B . La capacité du composé à moduler les programmes transcriptionnels des voies MYC, E2F et mTOR en fait un outil précieux pour étudier les mécanismes moléculaires sous-jacents à la progression du cancer . De plus, this compound a été étudié en association avec d'autres agents thérapeutiques, tels que l'olaparib, pour améliorer son efficacité dans le traitement des tumeurs solides et des lymphomes récidivants ou réfractaires .

Mécanisme d'action

This compound exerce ses effets en se liant aux domaines bromodomaines de BRD4, un membre de la famille des protéines BET. Cette liaison perturbe l'interaction entre BRD4 et les résidus de lysine acétylés sur les queues d'histones, inhibant ainsi le recrutement de complexes de régulation transcriptionnelle à la chromatine active . Le mode de liaison bivalent du composé lui permet de lier simultanément deux domaines bromodomaines, ce qui améliore sa puissance et son efficacité . Ce mécanisme conduit à la modulation de programmes transcriptionnels clés, notamment ceux impliquant MYC et HEXIM1, qui sont essentiels à la croissance et à la survie tumorale .

Comparaison Avec Des Composés Similaires

AZD-5153 est unique dans son mode de liaison bivalent, ce qui le distingue des autres inhibiteurs de BET qui présentent généralement une liaison monovalente. Cette avidité de liaison accrue se traduit par une activité cellulaire et antitumorale accrue . Des composés similaires comprennent JQ1, un inhibiteur de BET bien connu, qui cible également BRD4 mais avec un mode de liaison monovalent . D'autres composés similaires comprennent OTX015 et CPI-0610, qui sont tous deux des inhibiteurs de BET avec des degrés d'efficacité et des caractéristiques de liaison variables .

Propriétés

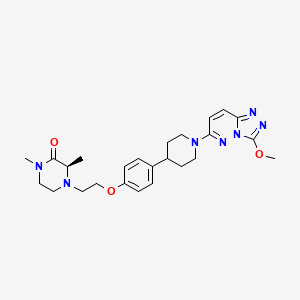

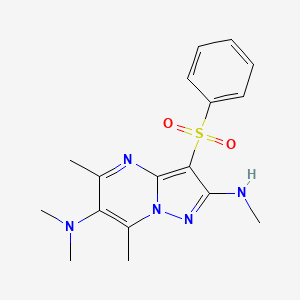

IUPAC Name |

(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMYFSPOTCDHHJ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869912-39-9 | |

| Record name | AZD-5153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5153 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

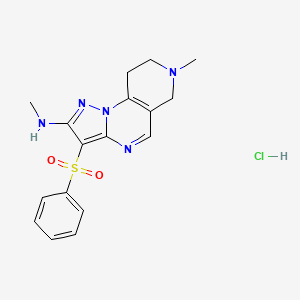

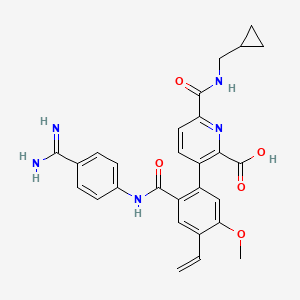

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)